2-(Benzo[d]thiazol-2-yl)-5-bromophenol
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Overview
Description
2-(Benzo[d]thiazol-2-yl)-5-bromophenol is a heterocyclic compound that features a benzothiazole ring fused with a phenol group and a bromine atom at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)-5-bromophenol typically involves the reaction of 2-aminothiophenol with 5-bromosalicylaldehyde under acidic conditions to form the benzothiazole ring. This reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid . The reaction conditions usually involve refluxing the reactants in a suitable solvent like ethanol or methanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods can significantly reduce reaction times and improve yields while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-yl)-5-bromophenol undergoes various chemical reactions, including:
Electrophilic substitution: The bromine atom can be substituted by other electrophiles under suitable conditions.
Nucleophilic substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Common Reagents and Conditions
Electrophilic substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Nucleophilic substitution: Reagents such as alkyl halides and acyl chlorides in the presence of a base like NaOH or KOH.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄).
Major Products Formed
Electrophilic substitution: Substituted benzothiazole derivatives.
Nucleophilic substitution: Alkylated or acylated benzothiazole derivatives.
Oxidation and reduction: Quinone or hydroquinone derivatives.
Scientific Research Applications
2-(Benzo[d]thiazol-2-yl)-5-bromophenol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) and other electronic materials.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-5-bromophenol involves its interaction with various molecular targets. For instance, in medicinal applications, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s phenolic group can also participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzo[d]thiazol-2-yl)phenol
- 2-(Benzo[d]thiazol-2-yl)-5-fluorophenol
- 2-(Benzo[d]thiazol-2-yl)-5-chlorophenol
Uniqueness
2-(Benzo[d]thiazol-2-yl)-5-bromophenol is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological and industrial applications .
Properties
Molecular Formula |
C13H8BrNOS |
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Molecular Weight |
306.18 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-bromophenol |
InChI |
InChI=1S/C13H8BrNOS/c14-8-5-6-9(11(16)7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H |
InChI Key |
NCUJNZPUOAJMOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)Br)O |
Origin of Product |
United States |
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